N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide
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Overview
Description
N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It may also have an effect on other neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may be beneficial for the treatment of Parkinson's disease. It has also been shown to have analgesic effects, potentially through its interaction with the serotonin 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide in lab experiments is its potential as a therapeutic agent for neurological disorders. It may also be useful in studying the dopamine and serotonin neurotransmitter systems. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to study its effects on other neurotransmitter systems. Additionally, research could be done to better understand its mechanism of action and to develop more specific and potent analogs of the compound.
Synthesis Methods
The synthesis of N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide involves the reaction of 3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propan-1-amine with 3,4-difluorobenzaldehyde in the presence of a suitable catalyst. The resulting product is purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential as an analgesic agent.
properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3O/c26-23-8-6-19(13-24(23)27)14-29-25(31)9-7-18-3-2-12-30(16-18)17-21-5-1-4-20-15-28-11-10-22(20)21/h1,4-6,8,10-11,13,15,18H,2-3,7,9,12,14,16-17H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMXLIAIKSWHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=C2C=CN=C3)CCC(=O)NCC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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